molecular formula C20H18N2O2S B2715788 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide CAS No. 946381-03-9

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

Cat. No. B2715788
CAS RN: 946381-03-9
M. Wt: 350.44
InChI Key: JWGLSYPDCSPCFT-UHFFFAOYSA-N
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Description

“5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . The structure of “5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide” would be a derivative of this basic structure.


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide” would be influenced by its specific structure.

Scientific Research Applications

Organic Electronics and Optoelectronics

Thiophene derivatives play a crucial role in organic electronics due to their excellent charge transport properties. 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can be utilized as a building block for organic semiconductors. Researchers have explored its potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its π-conjugated structure allows efficient charge transfer, making it suitable for these applications .

Agrochemicals and Crop Protection

Thiophene-based compounds have shown promise as agrochemicals. The presence of the amide group in 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide could enhance its bioavailability and stability. Researchers are investigating its potential as a fungicide, insecticide, or herbicide. The compound’s structural features may allow targeted interactions with specific pests or pathogens .

Pharmaceutical Applications

Thiophene derivatives often exhibit interesting biological activities. Researchers have explored the potential of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide as a scaffold for drug development. Its functional groups can be modified to create analogs with improved pharmacological properties. For instance, the aldehyde group at position 3 allows straightforward synthetic modifications, while the amide group at position 2 contributes to ease of functionalization .

Materials Science and Surface Modification

Functionalized thiophenes find applications in materials science. Researchers have investigated their use as surface modifiers, allowing controlled interactions with substrates. The bromo functionality at position 4 in this compound provides a useful handle for surface functionalization. It can participate in halogen exchange reactions or coupling chemistry, enabling tailored surface properties .

Chemical Sensors and Detection

Thiophene derivatives have been employed in chemical sensors due to their sensitivity to specific analytes. Researchers are exploring the use of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide as a sensing material. Its electronic properties can be tuned to detect specific gases, ions, or biomolecules. Functionalization of the amide group may enhance selectivity and sensitivity .

Photophysical Studies and Luminescent Materials

The π-conjugated system in thiophenes leads to interesting photophysical properties. Researchers have studied the emission behavior of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide in solution or solid-state. Its luminescence properties make it a potential candidate for luminescent materials, such as fluorescent dyes or sensors. Further investigations are needed to optimize its emission characteristics .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-phenyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c21-19(24)16-13-17(15-9-5-2-6-10-15)25-20(16)22-18(23)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGLSYPDCSPCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

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